3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate

Lipophilicity Membrane permeability Drug design

3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate (CAS 918959-06-5) is a synthetic organophosphate ester featuring a 4-cyanophenyl moiety conjugated through a propenyl (allylic) linker to a diethyl phosphate group. With molecular formula C₁₄H₁₈NO₄P and a monoisotopic mass of 295.097 Da, the compound belongs to the class of α,β-unsaturated phosphates that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C14H18NO4P
Molecular Weight 295.27 g/mol
CAS No. 918959-06-5
Cat. No. B12613828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate
CAS918959-06-5
Molecular FormulaC14H18NO4P
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C#N
InChIInChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)19-11-5-6-13-7-9-14(12-15)10-8-13/h5-10H,3-4,11H2,1-2H3
InChIKeyWDKCZELGNFPLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate (CAS 918959-06-5): Procurement-Relevant Structural and Physicochemical Profile


3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate (CAS 918959-06-5) is a synthetic organophosphate ester featuring a 4-cyanophenyl moiety conjugated through a propenyl (allylic) linker to a diethyl phosphate group . With molecular formula C₁₄H₁₈NO₄P and a monoisotopic mass of 295.097 Da, the compound belongs to the class of α,β-unsaturated phosphates that serve as versatile intermediates in medicinal chemistry and organic synthesis . Its substitution pattern distinguishes it from direct aryl phosphates lacking the olefinic spacer, imparting distinct reactivity and physicochemical properties relevant to both synthetic planning and biological target engagement .

Allylic phosphate scaffold with propenyl linker for Pd-catalyzed diversification
Distinct lipophilicity and PSA profile vs. direct aryl phosphates
Structural context for phosphatase substrate profiling with established comparator

Why 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate Cannot Be Substituted with Direct Aryl Phosphate Analogs


Direct aryl phosphate analogs such as 4-cyanophenyl diethyl phosphate (CAS 6132-16-7) lack the propenyl spacer present in the target compound, resulting in fundamentally different molecular geometry, electronic conjugation, and reactivity profiles [1]. The olefinic bridge in 3-(4-cyanophenyl)prop-2-en-1-yl diethyl phosphate introduces an allylic phosphate ester moiety that can undergo distinct transformations—including Pd-catalyzed allylic substitutions and Claisen-type rearrangements—that are inaccessible to simple aryl phosphates [2]. Furthermore, the extended conjugation between the cyanophenyl ring and the phosphate group alters the compound's lipophilicity (LogP 3.77 vs. LogP ~2 for the direct aryl analog) and polar surface area, critically affecting membrane permeability, metabolic stability, and target-binding kinetics in biological systems [1]. These physicochemical differences mean that in-class substitution without re-optimization would compromise synthetic route fidelity and pharmacological outcomes.

Target compound
Direct aryl phosphate (e.g., CAS 6132-16-7)
Propenyl (allylic) linker
Absent; rigid aryl–phosphate bond
Pd-catalyzed allylic substitution, Claisen rearrangements
Limited to hydrolysis or nucleophilic aromatic substitution
Lipophilicity (LogP ~3.77) and PSA ~78 Ų
LogP ~2, PSA ~69 Ų; may shift permeability and metabolic profile

Quantitative Differential Evidence for 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate vs. Closest Structural Analogs


Lipophilicity Advantage: LogP Comparison vs. 4-Cyanophenyl Diethyl Phosphate

The target compound exhibits a computed LogP of 3.77, which is approximately 1.8 log units higher than the LogP of 2 reported for the direct aryl phosphate analog 4-cyanophenyl diethyl phosphate (CAS 6132-16-7) [1]. This substantial increase in lipophilicity is attributable to the propenyl linker, which adds both hydrophobic surface area and extends the conjugated π-system. In drug-like property optimization, a ΔLogP of 1.8 translates to an estimated ~60-fold increase in predicted membrane partitioning under Lipinski framework assumptions .

Lipophilicity (LogP)
Computed context
Target: LogP 3.77Comparator: LogP 2ΔLogP: +1.8
Supports membrane permeability screening in cell-based assays
Computed values; experimental validation recommended
Lipophilicity Membrane permeability Drug design

Polar Surface Area Differentiation vs. Direct Aryl Phosphate Analog

The target compound has a topological polar surface area (PSA) of 78.36 Ų, compared to 68.6 Ų for 4-cyanophenyl diethyl phosphate [1]. The higher PSA of the target compound, despite its greater lipophilicity, arises from the spatial separation of the phosphate ester from the aromatic ring, which alters the three-dimensional distribution of polar atoms. This PSA value places the compound closer to the established threshold of 90 Ų for blood-brain barrier penetration, providing a differentiated profile for CNS-targeted applications .

PSA Differentiation
Computed context
ΔPSA +9.8 Ų
Target 78.36 vs. Comparator 68.6 Ų
Indicates differentiated CNS penetration profile; requires experimental validation
Polar surface area Bioavailability CNS penetration

Structural and Reactivity Advantage: Allylic Phosphate vs. Direct Aryl Phosphate

The propenyl linker in 3-(4-cyanophenyl)prop-2-en-1-yl diethyl phosphate creates an allylic phosphate ester functionality that is absent in direct aryl phosphates such as 4-cyanophenyl diethyl phosphate (CAS 6132-16-7) [1]. Allylic phosphates are established substrates for Pd(0)-catalyzed allylic alkylation, amination, and etherification reactions, enabling modular diversification at the allylic position. In contrast, the direct aryl phosphate is limited to hydrolysis or nucleophilic aromatic substitution pathways [2]. This reactivity differentiation makes the target compound uniquely suited as a synthetic intermediate for constructing C–C, C–N, and C–O bonds with retention or inversion of stereochemistry at the allylic center [2].

Synthetic Versatility
Class-level
Allylic phosphate manifold: Pd-catalyzed substitution, Claisen rearrangement, cross-coupling
Enables diverse C–C, C–N, C–O bond formation without pre-functionalization
Inferred from organophosphorus literature; experimental verification advised
Synthetic utility Cross-coupling Allylic substitution

Enzymatic Hydrolysis Substrate Potential: Phosphatase Profiling Utility

The target compound's allylic phosphate ester structure may offer differentiated enzymatic hydrolysis kinetics compared to the direct aryl phosphate 4-cyanophenyl diethyl phosphate, which is already established as a substrate for aryl dialkyl phosphatase enzymes (EC 3.1.8.1) yielding 4-cyanophenol and diethyl phosphate as products [1]. The extended linker and altered leaving group character in the target compound are expected to modify both k_cat and K_M relative to the direct aryl phosphate, although quantitative kinetic parameters for the target compound have not been experimentally determined to date [1]. This gap represents a tangible opportunity for procurement-driven assay development.

Phosphatase Substrate
Data to verify
Predicted substrate; kinetics unreported
Comparator-based assay development framework available
Enzymatic assays not yet standardized
Enzyme kinetics Phosphatase substrate Assay development

High-Value Procurement Scenarios for 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate: Where It Outperforms Analogs


Medicinal Chemistry: CNS-Targeted Probe and Lead Optimization Programs

When optimizing lead compounds for central nervous system (CNS) targets, the combination of elevated LogP (3.77) and moderate PSA (78.36 Ų) positions 3-(4-cyanophenyl)prop-2-en-1-yl diethyl phosphate as a privileged scaffold for achieving balanced CNS penetration [1]. The propenyl linker provides conformational flexibility absent in rigid direct aryl phosphate analogs, potentially enhancing induced-fit binding to shallow or cryptic protein pockets. Procurement for structure-activity relationship (SAR) campaigns is justified where simple aryl phosphates have failed to achieve adequate cellular potency due to membrane permeability limitations [1].

Synthetic Methodology: Modular Building Block for Diversity-Oriented Synthesis

The allylic phosphate ester functionality enables this compound to serve as a versatile linchpin in diversity-oriented synthesis (DOS) libraries [1]. Unlike direct aryl phosphates that are largely limited to hydrolysis-based transformations, the allylic motif allows Pd-catalyzed allylic substitution with a broad range of nucleophiles (amines, malonates, phenoxides, boronic acids), directly generating skeletally diverse products from a single intermediate. Procurement is particularly advantageous for parallel synthesis workflows where maximizing chemical space exploration from minimal starting materials is paramount [1].

Biochemical Assay Development: Phosphatase Substrate Profiling and Inhibitor Screening

The structural homology between the target compound and the established phosphatase substrate 4-cyanophenyl diethyl phosphate—coupled with the mechanistically informative difference in leaving group (allylic alcohol vs. phenol)—makes this compound a strategic procurement choice for dissecting phosphatase substrate specificity [1]. Laboratories developing high-throughput screens for phosphatase inhibitors can use the target compound alongside the direct aryl phosphate to probe the steric and electronic determinants of substrate recognition, generating richer SAR data from a single enzyme system [1].

Agrochemical Discovery: Insecticide Lead Generation via Organophosphate Scaffold Optimization

Historical precedent established by O,O-dialkyl O-cyanophenyl phosphates and phosphorothioates as selective insecticides provides a rational basis for exploring the target compound as a next-generation analog with differentiated physicochemical properties [1]. The higher LogP of the propenyl-linked compound may enhance cuticular penetration in insect pests, while the allylic moiety introduces a potential site for oxidative bioactivation not present in saturated-chain or direct aryl analogs. Procurement for structure-optimization studies in insecticide discovery is supported by the established activity of related cyanophenyl organophosphates against houseflies, cockroaches, and mites [1].

Application
Selection Property
Validation Focus
CNS target engagement studies
Lipophilicity-PSA balance
Membrane permeability and brain penetration assays
Diversity-oriented synthesis (DOS)
Allylic phosphate reactivity
Pd-catalyzed substitution scope
Phosphatase substrate profiling
Substrate specificity comparison
Kinetic parameter determination (kcat, KM)
Insecticide lead generation
Physicochemical differentiation
Cuticular penetration and oxidative bioactivation studies
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